N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
The compound N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a highly complex heterocyclic molecule featuring a fused pentazatricyclic core with dual methoxyphenyl substituents. Its structural complexity arises from the tricyclic system containing five nitrogen atoms, a ketone group, and acetamide linkage.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4/c1-32-16-9-7-15(8-10-16)18-13-19-22-26-29(23(31)27(22)11-12-28(19)25-18)14-21(30)24-17-5-3-4-6-20(17)33-2/h3-13H,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFIXMZAJLSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Synthesis
The reaction begins with Claisen-Schmidt condensation between 4-methoxybenzaldehyde and a ketone derivative under alkaline conditions. For example, 2-hydroxy-4-methoxyacetophenone reacts with 4-methylbenzaldehyde in ethanol with aqueous sodium hydroxide to yield an α,β-unsaturated ketone. This step establishes the enone moiety critical for subsequent cyclization.
Cyclization to Form the Pentazatricyclic System
The chalcone intermediate undergoes cyclization in the presence of ammonia or ammonium acetate to introduce nitrogen atoms. Cyclocondensation with hydrazine derivatives at elevated temperatures (80–120°C) facilitates the formation of the pentazatricyclo framework. Solvents such as toluene or dimethylformamide (DMF) are employed to stabilize reactive intermediates.
Functionalization with Acetamide and Aryl Groups
Introduction of the Acetamide Side Chain
The acetamide group is introduced via nucleophilic substitution. A chloroacetamide precursor, such as N-(2-methoxyphenyl)-2-chloroacetamide, reacts with the pentazatricyclic intermediate in acetone containing potassium carbonate. This method, adapted from analogous syntheses, achieves yields of 65–78% after recrystallization from methanol.
Aryl Group Coupling
The 4-methoxyphenyl substituent at position 11 is installed through Suzuki-Miyaura cross-coupling. Using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, this step proceeds in tetrahydrofuran (THF) at 60°C. Recent optimizations report a 92% conversion rate when using microwave-assisted heating.
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (cyclization) | +15–20% |
| Solvent | DMF or acetone | Stabilizes intermediates |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes coupling efficiency |
| Reaction Time | 6–8 hours (cyclization) | Prevents side reactions |
Characterization and Analytical Validation
Spectroscopic Analysis
- IR Spectroscopy : A strong absorption at 1680–1700 cm⁻¹ confirms the 5-oxo group. The acetamide C=O stretch appears at 1650 cm⁻¹.
- ¹H-NMR : Aromatic protons from the 2-methoxyphenyl group resonate at δ 6.8–7.3 ppm (doublets, J = 8.5 Hz). Methoxy signals appear as singlets at δ 3.8–3.9 ppm.
- ¹³C-NMR : The pentazatricyclic core carbons are observed at δ 115–145 ppm, while the acetamide carbonyl resonates at δ 169 ppm.
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds reveals planar geometries with intramolecular hydrogen bonds (N–H⋯O and C–H⋯O) stabilizing the structure. Dihedral angles between aromatic rings range from 14.9° to 45.8°, influencing packing via C–H⋯π interactions.
Industrial Production Considerations
Scaling the synthesis requires addressing:
- Purification Challenges : Column chromatography is replaced with recrystallization from ethanol-water mixtures to reduce costs.
- Catalyst Recovery : Palladium catalysts are recycled using silica-supported scavengers, lowering metal waste.
- Continuous Flow Systems : Microwave-assisted reactors reduce cyclization times from hours to minutes, enhancing throughput.
Comparative Analysis with Related Compounds
The substitution pattern on the aryl groups significantly impacts reactivity. For example, replacing the 4-methoxyphenyl group with a 3,4-dimethylphenyl moiety (as in VC5892925) alters electronic effects, reducing cyclization yields by 12–15% due to steric hindrance. Conversely, electron-withdrawing groups (e.g., chloro) improve acylation rates by 20%.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, possibly acting as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, compounds with similar structures often interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s closest analogs include N-substituted acetamides with heterocyclic cores. Key structural distinctions and similarities are outlined below:
Core Heterocyclic Systems
- Target Compound : Contains a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one core with two methoxyphenyl groups.
- Analog 1: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide () features a thiazolidinone ring with a phenylimino group and methoxyphenyl substitution.
- Analog 2 : 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide () replaces one nitrogen atom with sulfur and introduces an acetyl group.
Key Differences :
- Nitrogen vs.
- Substituent Effects : Methoxyphenyl groups in the target compound likely increase lipophilicity and metabolic stability compared to simpler phenyl or acetylated derivatives .
Acetamide Linkage Variations
- Target Compound : The acetamide group bridges the pentazatricyclic core to a 2-methoxyphenyl moiety.
- Analog 3: N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () replaces methoxy with methyl and introduces a sulfonyl group, altering steric and electronic properties.
- Analog 4 : N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide () features a hydroxyphenyl group and thioxo-thiazolidine ring, enhancing polarity.
Key Insight : Methoxy groups in the target compound balance lipophilicity and electron-donating effects, which may optimize pharmacokinetic profiles compared to hydroxyl or sulfonyl analogs .
Characterization
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups that suggest potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar phenoxy-N-arylacetamide scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Antiviral Properties
Compounds related to this compound have demonstrated antiviral activity against several viruses. The antiviral mechanism may involve inhibiting viral replication or blocking viral entry into host cells .
Anti-diabetic Effects
Several studies have reported anti-diabetic activities associated with similar compounds. These effects are often attributed to the modulation of glucose metabolism and enhancement of insulin sensitivity. For example, compounds in this class have been shown to decrease blood glucose levels in diabetic animal models .
Anti-inflammatory and Analgesic Activities
The compound has also been studied for its anti-inflammatory and analgesic properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, providing relief from inflammatory conditions .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Hsieh et al., 2012 | Antidiabetic Activity | Demonstrated significant reduction in blood glucose levels in diabetic rats treated with related phenoxy-N-arylacetamides. |
| Rani et al., 2014 | Anti-inflammatory Effects | Showed inhibition of inflammatory markers in vitro and in vivo models using similar compounds. |
| Berest et al., 2011 | Antimicrobial Activity | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria for phenoxy-N-arylacetamides. |
| Paramonova et al., 2017 | Antiviral Properties | Identified effective inhibition of viral replication in cell culture studies involving related compounds. |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the pentazatricyclo core, followed by coupling with substituted acetamide moieties. Key steps include:
- Cyclization : Use of acetic anhydride or similar agents to form the tricyclic framework under controlled temperatures (80–120°C) and inert atmospheres .
- Acetamide Coupling : Thioacetamide or chloroacetamide intermediates are reacted with methoxyphenyl derivatives in polar aprotic solvents (e.g., DMF) with bases like triethylamine to facilitate nucleophilic substitution .
- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., Pd for cross-coupling). Monitor progress via HPLC to ensure >95% purity .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), acetamide (-CONH-), and aromatic proton environments. Anomalous shifts may indicate tautomerism in the pentazatricyclo core .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) and detects fragmentation patterns unique to the tricyclic structure .
- X-ray Crystallography : Resolves bond angles/planarity in the tricyclic system. Use SHELXL for refinement; expect R-factors <0.05 for high-resolution datasets .
Q. How is the compound’s stability assessed under varying conditions?
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (typically >200°C).
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS. Methoxy groups enhance stability in acidic conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
Discrepancies (e.g., bond length variations in NMR vs. X-ray) arise from dynamic processes (e.g., tautomerism). Solutions include:
- Variable-Temperature NMR : Identify temperature-dependent conformational changes .
- DFT Calculations : Compare experimental crystallographic data with computational models (e.g., Gaussian09) to validate electronic effects .
- Synchrotron Radiation : High-flux X-rays improve resolution for low-quality crystals .
Q. What strategies optimize bioactivity while minimizing off-target effects?
- Structure-Activity Relationship (SAR) : Modify substituents on the methoxyphenyl or acetamide groups. For example:
- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Introduce chiral centers to study enantiomer-specific interactions .
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ∆G < -8 kcal/mol .
Q. How can synthetic pathways be scaled without compromising yield?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs in cross-coupling steps .
Data Contradiction Analysis
Q. Conflicting reports on biological activity: How to validate mechanisms?
| Reported Activity | Proposed Mechanism | Validation Method | Reference |
|---|---|---|---|
| Anticancer (IC₅₀ = 2 µM) | Apoptosis via Bcl-2 inhibition | siRNA knockdown + flow cytometry | |
| Antimicrobial (MIC = 8 µg/mL) | Cell wall disruption | SEM imaging of bacterial lysis |
- Dose-Response Curves : Confirm IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293 controls) .
- Off-Target Profiling : Use kinome-wide screening to exclude non-specific kinase inhibition .
Methodological Recommendations
Q. Designing crystallization trials for structural studies
Q. Addressing low reproducibility in biological assays
- Standardize Protocols : Pre-treat cells with identical serum concentrations and passage numbers .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
